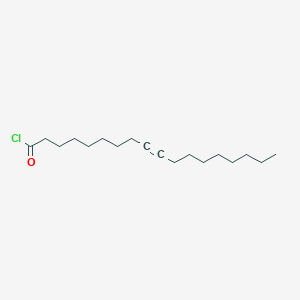

Octadec-9-ynoyl chloride

Description

Properties

CAS No. |

60010-36-8 |

|---|---|

Molecular Formula |

C18H31ClO |

Molecular Weight |

298.9 g/mol |

IUPAC Name |

octadec-9-ynoyl chloride |

InChI |

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3 |

InChI Key |

NPWLNKSBFYNORS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Acyl Chloride Synthesis

Acyl chlorides are universally synthesized via the reaction of carboxylic acids with chlorinating agents. The general mechanism involves nucleophilic substitution at the carbonyl carbon, where the hydroxyl group of the carboxylic acid is replaced by chlorine. For unsaturated substrates like octadec-9-ynoic acid, the reactivity of the triple bond necessitates careful selection of reagents and conditions to prevent undesired side reactions such as addition or polymerization.

Key Chlorinating Agents

The primary reagents for acyl chloride synthesis include:

- Thionyl chloride (SOCl₂) : Produces gaseous byproducts (SO₂, HCl), enabling facile purification.

- Phosphorus trichloride (PCl₃) : Suitable for large-scale reactions but generates phosphorous acid residues.

- Oxalyl chloride ((COCl)₂) : Ideal for thermally sensitive substrates due to mild reaction conditions.

Synthesis of Octadec-9-ynoyl Chloride

Starting Material: Octadec-9-ynoic Acid

The synthesis begins with octadec-9-ynoic acid, which can be prepared via alkyne metathesis or Wittig-type reactions. For example, crepenynic acid (octadec-9-en-12-ynoic acid) was synthesized using a phosphonium ylide strategy, demonstrating the feasibility of introducing triple bonds into fatty acid chains.

Thionyl Chloride Method

Reaction Protocol

- Reagent Ratios : A 3:1 molar excess of SOCl₂ relative to the carboxylic acid ensures complete conversion.

- Temperature : Reactions typically proceed at 55–70°C under reflux.

- Duration : 4–6 hours, monitored by FT-IR for the disappearance of the -OH stretch (3200–2500 cm⁻¹).

Mechanistic Steps :

- Nucleophilic attack of SOCl₂ on the carbonyl oxygen.

- Formation of a tetrahedral intermediate.

- Elimination of SO₂ and HCl to yield the acyl chloride.

Example Conditions from Analogous Compounds :

| Parameter | Value (Oleoyl Chloride) | Projected for Octadec-9-ynoyl Chloride |

|---|---|---|

| Temperature | 55°C | 50–60°C (to preserve triple bond) |

| Pressure | Ambient | Ambient |

| Yield | 85–92% | 80–88% (estimated) |

Workup and Purification

Excess SOCl₂ is removed via rotary evaporation under reduced pressure (20–30 mmHg). The crude product is distilled at 0.4–1.0 mmHg, with the fraction collected at 175–185°C.

Spectroscopic Characterization

Critical spectroscopic data for quality control include:

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Octadec-9-ynoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.

Reduction: Can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Reacts with water to form octadecynoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form amides.

Alcohols: Reacts with alcohols to form esters.

Water: Hydrolyzes to form the corresponding carboxylic acid.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Octadec-9-ynoyl chloride has various applications in scientific research:

Biology: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octadec-9-ynoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Key Properties :

- Density : 0.91 g/mL (for the Z isomer at 25°C) .

- Reactivity : Highly reactive due to the acyl chloride group (-COCl), making it a versatile intermediate in organic synthesis .

- Applications : Used to synthesize esters, phospholipids, and surfactants. The Z isomer is critical in lipid biochemistry, while the E isomer aids in studying trans-fat metabolism .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Octadec-9-enoyl chloride is distinguished from other fatty acid chlorides by its unsaturated structure. Below is a comparison with related compounds:

Industrial and Research Use Cases

- (Z)-Isomer : Preferred for synthesizing biocompatible esters like isodecyl oleate (used in cosmetics and lubricants) .

- (E)-Isomer : Employed to model trans-fatty acid behavior in metabolic studies .

- Saturated Analogs : Stearoyl and palmitoyl chlorides are used in surfactants and plastics but lack the functional versatility of unsaturated variants.

Q & A

Q. What are the recommended laboratory methods for synthesizing Octadec-9-ynoyl chloride?

Synthesis typically involves reacting the corresponding carboxylic acid (e.g., octadec-9-ynoic acid) with reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include maintaining a moisture-free environment, refluxing at 40–60°C, and using inert gas (N₂/Ar) to prevent hydrolysis. Post-reaction, excess reagents are removed via vacuum distillation. Purity (>99%) is verified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for confirming the structural integrity of Octadec-9-ynoyl chloride?

- 1H/13C NMR : Identifies proton and carbon environments, confirming the alkyne (C≡C) and acyl chloride (COCl) groups.

- Infrared (IR) Spectroscopy : Detects characteristic stretches for C≡C (~2100 cm⁻¹) and C=O (~1800 cm⁻¹).

- GC-MS : Validates molecular weight (298.89 g/mol) and purity .

Q. What safety protocols are essential when handling Octadec-9-ynoyl chloride?

Q. How should researchers store Octadec-9-ynoyl chloride to ensure stability?

Store in airtight, amber-glass containers under inert gas (N₂) at –20°C to prevent moisture absorption and thermal degradation. Regularly monitor for discoloration or precipitate formation, which indicate decomposition .

Q. What are common byproducts during the synthesis of Octadec-9-ynoyl chloride, and how can they be minimized?

Byproducts include hydrolyzed carboxylic acids (from moisture) and dimerization products. Strategies:

- Use molecular sieves to maintain anhydrous conditions.

- Optimize reaction time to avoid prolonged heating.

- Employ high-purity starting materials (>98%) .

Advanced Research Questions

Q. How does the triple bond in Octadec-9-ynoyl chloride influence its reactivity in acylation reactions compared to saturated analogs?

The electron-deficient sp-hybridized carbon in the alkyne increases electrophilicity, accelerating nucleophilic acyl substitution. However, steric hindrance from the long alkyl chain may reduce reactivity in bulky substrates. Comparative kinetic studies using saturated (e.g., stearoyl chloride) and unsaturated analogs are recommended to quantify these effects .

Q. What are the challenges in quantifying trace impurities in Octadec-9-ynoyl chloride, and how can they be addressed?

Impurities like residual carboxylic acid or chlorinated byproducts require high-sensitivity methods:

Q. How can computational modeling enhance the understanding of Octadec-9-ynoyl chloride’s reactivity?

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility.

- Density Functional Theory (DFT) : Calculates transition-state energies for acylation reactions.

- Docking Studies : Predicts binding affinities in enzyme-catalyzed reactions (e.g., lipase-mediated esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.